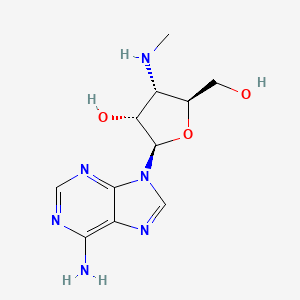
3'-Deoxy-3'-methylaminoadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methylamino-3’-deoxyadenosine is a modified nucleoside with the molecular formula C11H16N6O3. It is structurally similar to adenosine but with a methylamino group replacing the hydroxyl group at the 3’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methylamino-3’-deoxyadenosine typically involves the modification of adenosine. One efficient method starts with adenosine, which is reacted with triethyl orthoacetate and acetyl bromide to yield 2’, 5’-O-acetyl-3’-bromo-3’-deoxyadenosine. This intermediate is then reacted with N-benzyl-4-nitrobenzenesulfonamide and thiophenol to produce 3’-(benzylamino)-3’-deoxyadenosine. Finally, treatment with palladium on carbon (Pd/C) and hydrogen (H2) yields 3’-Methylamino-3’-deoxyadenosine .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3’-Methylamino-3’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of 3’-Methylamino-3’-deoxyadenosine.
Aplicaciones Científicas De Investigación
3’-Methylamino-3’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and nucleic acid interactions.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3’-Methylamino-3’-deoxyadenosine involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The methylamino group can interfere with normal nucleic acid function, leading to inhibition of replication or transcription processes. This makes it a potential candidate for antiviral and anticancer therapies .
Comparación Con Compuestos Similares
3’-Amino-3’-deoxyadenosine: Similar structure but with an amino group instead of a methylamino group.
Cordycepin (3’-deoxyadenosine): Lacks the amino or methylamino group at the 3’ position.
2-Fluoroadenosine: Contains a fluorine atom at the 2’ position instead of modifications at the 3’ position.
Uniqueness: 3’-Methylamino-3’-deoxyadenosine is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its analogs. This modification can enhance its interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
25787-43-3 |
|---|---|
Fórmula molecular |
C11H16N6O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c1-13-6-5(2-18)20-11(8(6)19)17-4-16-7-9(12)14-3-15-10(7)17/h3-6,8,11,13,18-19H,2H2,1H3,(H2,12,14,15)/t5-,6-,8-,11-/m1/s1 |
Clave InChI |
ZARAVIBCBGMNJG-HUKYDQBMSA-N |
SMILES |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES isomérico |
CN[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Sinónimos |
3'-deoxy-3'-methylaminoadenosine 3'-methylamino-3'-deoxyadenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















